A Comprehensive Technical Guide to 3-Fluoro-DL-valine for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 3-Fluoro-DL-valine for Researchers and Drug Development Professionals
Introduction
3-Fluoro-DL-valine is a synthetic, unnatural amino acid that has garnered significant interest within the scientific community, particularly in the fields of biochemistry, medicinal chemistry, and drug development. Its unique structural properties, conferred by the presence of a fluorine atom, make it a valuable tool for a range of applications, including peptide synthesis and as a potential antimicrobial agent. This technical guide provides an in-depth overview of 3-Fluoro-DL-valine, covering its chemical and physical properties, suppliers, applications, and relevant experimental protocols.
Chemical and Physical Properties
3-Fluoro-DL-valine, also known as 2-Amino-3-fluoro-3-methylbutyric acid, is a white to pale cream crystalline powder.[1] The introduction of a fluorine atom, the most electronegative element, in place of a hydrogen atom in the valine side chain significantly alters the molecule's electronic properties without a substantial increase in steric bulk. This modification can influence the conformational preferences of peptides and proteins into which it is incorporated and can enhance metabolic stability.
Table 1: Physicochemical Properties of 3-Fluoro-DL-valine
| Property | Value | Reference |
| CAS Number | 43163-94-6 | [2][3][4][5][6] |
| Molecular Formula | C5H10FNO2 | [2][3][4][5][6] |
| Molecular Weight | 135.14 g/mol | [2][3][4][5] |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | ~210 °C (decomposes) | [2] |
| Purity | ≥94% to ≥99.0% (supplier dependent) | [2][3] |
| SMILES | CC(C)(F)C(N)C(O)=O | [2] |
| InChI Key | ZFUKCHCGMBNYHH-UHFFFAOYSA-N | [2] |
Suppliers
3-Fluoro-DL-valine is commercially available from several chemical suppliers that specialize in research chemicals and building blocks for synthesis. The purity and available quantities may vary between suppliers.
Table 2: Commercial Suppliers of 3-Fluoro-DL-valine
| Supplier | Product Number/Reference | Purity |
| Sigma-Aldrich | 47581 | ≥99.0% |
| Santa Cruz Biotechnology | sc-265181 | ≥94% |
| MedChemExpress | HY-W074978 | Not specified |
| Thermo Scientific Chemicals | (Formerly Alfa Aesar) | 94% |
| CSBio China | 201424 | Not specified |
Synthesis of 3-Fluoro-DL-valine
Applications in Research and Drug Development
Incorporation into Peptides and Proteins
The primary application of 3-Fluoro-DL-valine is its use as a building block in peptide synthesis.[6][8] The incorporation of fluorinated amino acids can confer unique properties to the resulting peptides, such as:
-
Enhanced Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.
-
Conformational Control: The electronegativity of fluorine can influence the local electronic environment and induce specific conformational preferences in the peptide backbone, which can be crucial for binding to biological targets.
-
19F NMR Probe: The presence of the fluorine atom provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of peptide structure, dynamics, and interactions with other molecules.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-Fluoro-DL-valine
The most common method for incorporating 3-Fluoro-DL-valine into a peptide sequence is through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. An Fmoc-protected version of 3-Fluoro-DL-valine is commercially available from suppliers like Santa Cruz Biotechnology.[4][9]
Materials:
-
Fmoc-3-Fluoro-DL-valine
-
Rink Amide resin (or other suitable solid support)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
General Procedure:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-3-Fluoro-DL-valine is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and then added to the deprotected resin. The reaction is allowed to proceed until completion.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating 3-Fluoro-DL-valine.
Antimicrobial Activity
3-Fluoro-DL-valine has been reported to inhibit the growth of certain bacteria.[6][7][8][10] The proposed mechanism of action involves its misincorporation into bacterial proteins in place of natural valine. This substitution can lead to the production of non-functional or misfolded proteins, ultimately disrupting essential cellular processes and leading to cell death. This mechanism is a promising avenue for the development of novel antimicrobial agents, as it targets a fundamental process in bacterial physiology.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of 3-Fluoro-DL-valine can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.
Materials:
-
3-Fluoro-DL-valine
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)
General Procedure:
-
Serial Dilutions: A series of twofold dilutions of 3-Fluoro-DL-valine are prepared in the growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of 3-Fluoro-DL-valine that completely inhibits visible bacterial growth.
Caption: Proposed mechanism of antibacterial action of 3-Fluoro-DL-valine.
Future Perspectives
3-Fluoro-DL-valine represents a valuable chemical tool for researchers and drug developers. Its ability to modulate peptide and protein structure and function, coupled with its potential as an antimicrobial agent, opens up numerous avenues for future research. Further studies are warranted to fully elucidate its mechanism of action against various bacterial strains and to explore its potential in the development of novel peptide-based therapeutics with enhanced stability and efficacy. The enantioselective synthesis of the D- and L-isomers of 3-fluorovaline will also be crucial for dissecting their specific biological activities and for the development of stereochemically pure pharmaceuticals.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. scbt.com [scbt.com]
- 5. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]
- 6. 3-Fluoro-DL-valine, 94%, Thermo Scientific Chemicals 100 mg | Request for Quote [thermofisher.com]
- 7. Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
